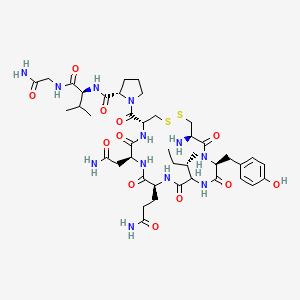
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is a synthetic organic compound Its structure includes a dioxane ring substituted with butyl, ethyl, and propan-2-ylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under specific conditions. For example, the dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones. The butyl, ethyl, and propan-2-ylphenyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane: Similar structure but without the propan-2-yl group.
5-Butyl-5-ethyl-2-(4-methylphenyl)-1,3-dioxane: Similar structure with a methyl group instead of propan-2-yl.
Uniqueness
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is unique due to the specific combination of substituents on the dioxane ring, which may confer distinct chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
5458-18-4 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-5-7-12-19(6-2)13-20-18(21-14-19)17-10-8-16(9-11-17)15(3)4/h8-11,15,18H,5-7,12-14H2,1-4H3 |
InChI-Schlüssel |
NMFUHNRQERMMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COC(OC1)C2=CC=C(C=C2)C(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
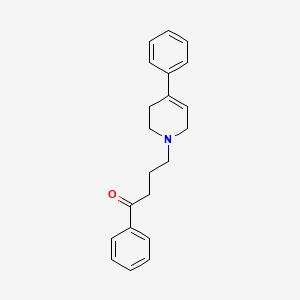
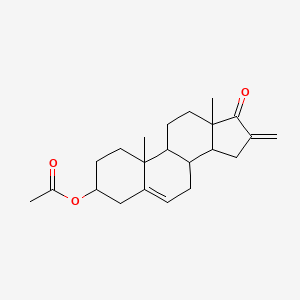
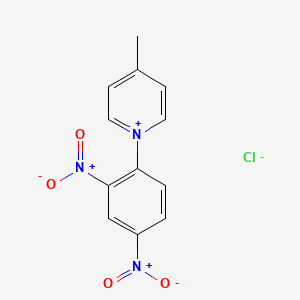
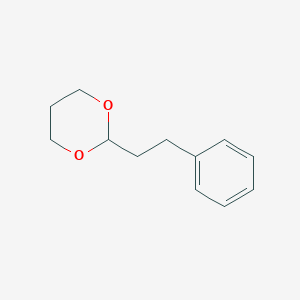
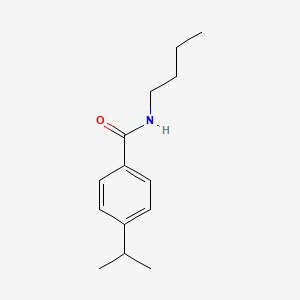
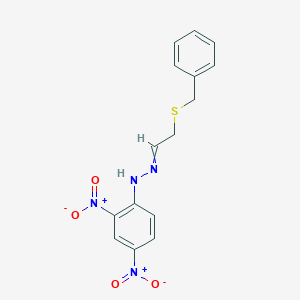

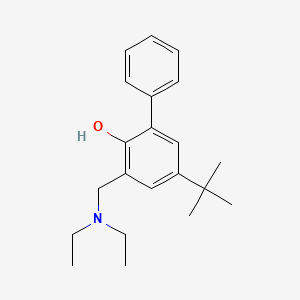
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
